

Everolimus analytical interference removal chromatography

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Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

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Frequently Asked Questions (FAQs)

- **Q1: What is the biggest source of interference in everolimus analysis?** The biological matrix (whole blood) is a primary source of interference due to endogenous compounds. Additionally, for in-vitro release testing, **surfactants** like Triton X-405 used in dissolution media can cause significant ultraviolet (UV) interference, making sample clean-up essential [1].
- **Q2: Which technique is the gold standard for everolimus therapeutic drug monitoring (TDM)?** **Liquid chromatography-tandem mass spectrometry (LC-MS/MS)** is widely considered the gold standard. It offers high specificity, sensitivity, and the ability to simultaneously detect multiple drugs, overcoming the limitations of immunoassays [2] [3] [4].
- **Q3: How can I remove surfactant interference from dissolution samples?** A robust approach is to use **Solid-Phase Extraction (SPE)**. A validated method uses a Strata C18-E 96-well plate to retain **everolimus** while washing away the surfactant Triton X-405, effectively cleaning the sample for UV-Vis or LC analysis [1].
- **Q4: My method is sensitive to hematocrit variations in dried blood spots. What can I do?** Consider switching from conventional DBS to modern **volumetric microsampling devices** like Mitra (VAMS) or Capitainer (qDBS). These devices collect a fixed blood volume, which significantly reduces the impact of hematocrit on analytical results [4] [5].

Troubleshooting Guide & Method Summaries

The following table summarizes key parameters from validated methods to address common interference challenges.

Table 1: Method Selection for Interference Removal

Interference Source	Recommended Technique	Key Method Parameters for Interference Removal	Reference
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| **Surfactants in Dissolution Media** | **SPE with UV-Vis** | **Sorbent:** Strata C18-E (100 mg/well). **Wash:** 5% MeOH in 10mM Phosphate Buffer (pH 7.4). **Elution:** Acetonitrile. Achieves >95% recovery of **everolimus** and removes Triton X-405. | [1] | | **Complex Biological Matrix (Whole Blood)** | **LC-MS/MS** | **Sample Prep:** Protein precipitation with ZnSO4/MeOH/ACN. **Column:** Polar-modified C18 (e.g., Kinetex Polar C18). **Mobile Phase:** Gradient of ACN and buffer. Provides high specificity and clean peaks. | [4] [6] | | **Hematocrit Effect (Dried Blood Analysis)** | **LC-MS/MS with VAMS/qDBS** | **Device:** Mitra or Capitainer. **Extraction:** MeOH (VAMS) or ACN with salt-assisted purification (qDBS). **Impact:** Minimizes hematocrit-related bias in quantification. | [4] |

For a broader perspective, the table below compares the core parameters of several established chromatographic methods.

Table 2: Comparison of Validated Chromatographic Methods for Everolimus

Application	Technique	Column	Mobile Phase (Isocratic)	Detection	Runtime	Reference
Pharmaceutical Formulation	HPLC-UV	Hypersil BDS C18 (100x4.6 mm, 5 µm)	Ammonium Acetate Buffer (pH 6.5):ACN (50:50 v/v)	UV, 280 nm	~3.1 min	[7]

Application	Technique	Column	Mobile Phase (Isocratic)	Detection	Runtime	Reference
Clinical TDM (Multi-drug)	UHPLC-MS/MS	Not Specified	Gradient Elution	MS/MS (MRM)	3.5 min	[2]
Clinical TDM (Microsampling)	LC-MS/MS	Polar-modified C18 (e.g., Kinetex Polar C18)	Gradient Elution	MS/MS (MRM)	~0.92 min	[4]

Detailed Experimental Protocols

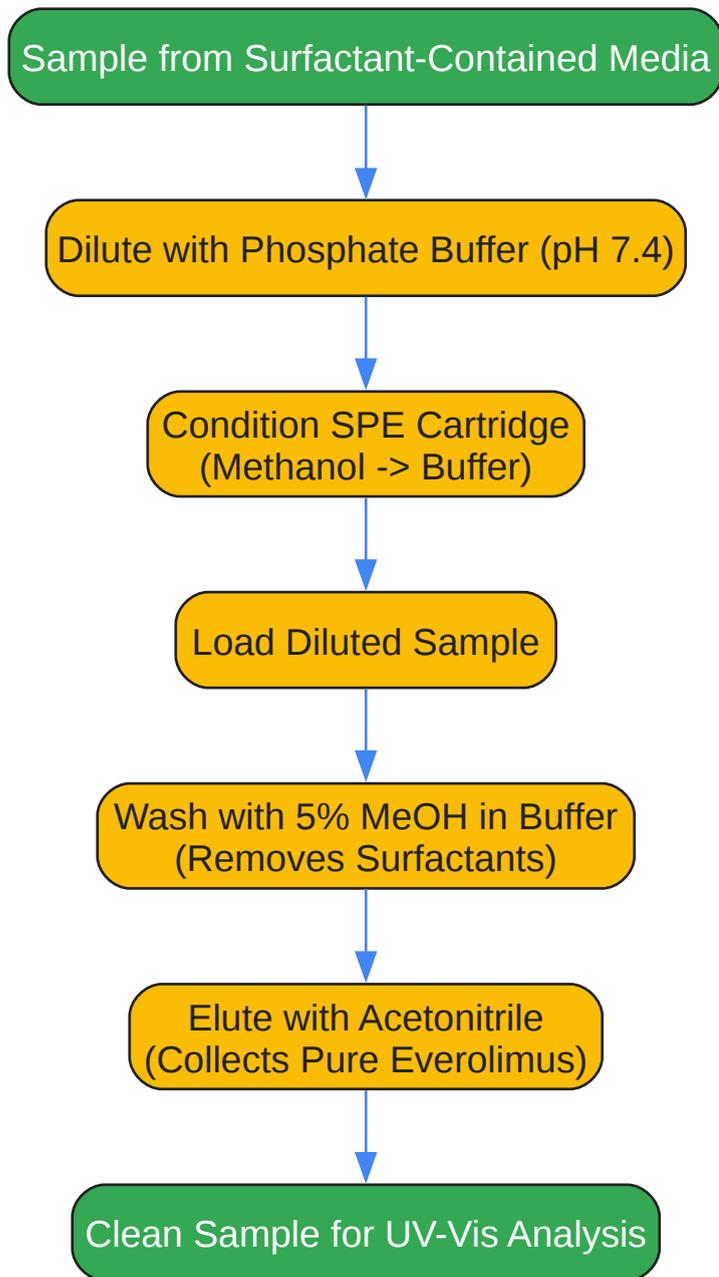
Here are step-by-step protocols for two key methods that directly address interference removal.

Protocol 1: Removing Surfactant Interference via SPE for UV Analysis

This protocol is adapted for high-throughput analysis of **everolimus** from surfactant-containing dissolution media [1].

- **Sample Preparation:** Dilute the surfactant-containing sample (e.g., with Triton X-405) with a 10 mM phosphate buffer (pH 7.4).
- **SPE Procedure:**
 - **Conditioning:** Condition a **Strata C18-E 96-well plate** with 1 mL of methanol, followed by 1 mL of the 10 mM phosphate buffer (pH 7.4).
 - **Loading:** Load the diluted sample onto the conditioned cartridge.
 - **Washing:** Wash the cartridge with 1 mL of a 5% methanol solution in the 10 mM phosphate buffer (pH 7.4). This critical step removes the surfactant interference.
 - **Elution:** Elute the pure **everolimus** with 1 mL of acetonitrile into a collection plate.
- **Analysis:** The eluent can be directly analyzed using a UV-Vis microplate reader, as the SPE step has effectively removed the interfering surfactants.

The workflow for this SPE clean-up process is outlined below.



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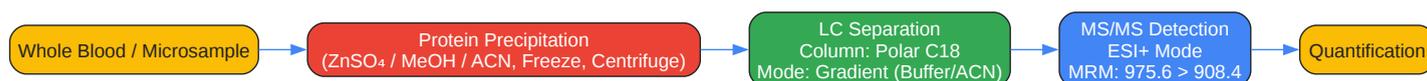
Protocol 2: LC-MS/MS Analysis of Everolimus from Whole Blood & Microsamples

This protocol is suitable for sensitive and specific quantification from complex biological matrices [4] [6].

- **Sample Preparation (Protein Precipitation):**

- To 100 μ L of whole blood (or a extracted microsample), add a cold protein precipitation solution containing a mixture of **zinc sulfate, methanol, and acetonitrile**.
- Vortex mix vigorously and then freeze the sample at least -20°C .
- Centrifuge the frozen sample to obtain a clear supernatant.
- **LC-MS/MS Analysis:**
 - **Column:** Use a polar-modified C18 column (e.g., Kinetex Polar C18, 100A, 100 x 2.1 mm, 2.6 μm).
 - **Mobile Phase:** Use a gradient program with:
 - **Mobile Phase A:** 4 mM Ammonium Acetate with 0.1% Formic Acid.
 - **Mobile Phase B:** Acetonitrile.
 - **Flow Rate:** 0.6 mL/min.
 - **Detection:** MS/MS with Electrospray Ionization (ESI) in positive mode. Use the transition **m/z 975.6 > 908.4** for **everolimus**.
- **Microsample Extraction (for VAMS/qDBS):**
 - **Mitra (VAMS):** Extract the tip with pure methanol.
 - **Capitainer (qDBS):** A more rigorous extraction is needed. Use acetonitrile with an additional step adding **MgSO₄ and sodium acetate** for phase separation to purify from matrix interferences.

The general workflow for sample preparation and LC-MS/MS analysis is summarized in the following diagram.



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